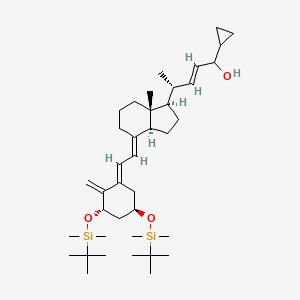![molecular formula C6H7N3 B3144980 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine CAS No. 5654-98-8](/img/structure/B3144980.png)
6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine
概要
説明
6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of this compound derivatives involves replacing the pyrimidine nucleus of earlier reported compounds with a 6,7-dihydro-5H-pyrano[2,3-D]pyrimidine scaffold . This process has been used to design a novel series of hedgehog signaling pathway inhibitors .Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound derivatives are complex and involve several steps. For instance, the synthesis of these derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-D]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound derivatives vary depending on the specific compound. For instance, one derivative was reported to be a yellow solid with a melting point of 287–288 °C .科学的研究の応用
Synthesis and Derivatives
- Synthesis and Derivatives : The synthesis of various derivatives of 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine has been a significant area of research. Various compounds in this series, including 6-acyl derivatives, 4-hydroxy, 4-mercapto, 2-amino-4-hydroxy, and 2,4-dihydroxy derivatives have been prepared. These derivatives are derived from intermediates like 4-cyano- or 4-carbethoxy-1-acyl-3-amino-3-pyrroline (Sheradsky & Southwick, 1967).
Pharmaceutical Research
- G Protein-Coupled Receptor Agonists : 6,7-Dihydro-5H-pyrrolo[2,3-a]pyrimidines have been identified as agonists for G protein-coupled receptor 119 (GPR119), suggesting their potential utility in the treatment of type 2 diabetes. These compounds modulate the enteroinsular axis and improve glycemic control (Katamreddy et al., 2012).
- Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase : Certain derivatives of this compound have been designed and synthesized as dual inhibitors of human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS), demonstrating potent antitumor activities (Gangjee et al., 2005).
Chemical Synthesis Advances
- Microwave-assisted Synthesis : Novel methods for synthesizing 5-arylamino-pyrrolo[2,3-d]pyrimidine derivatives have been developed using microwave-assisted three-component reactions, offering efficient and high-yield processes (Naidu & Bhuyan, 2014).
- Interaction Studies : Research on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters has led to the discovery of novel derivatives of pyrrolo[2,3-d]pyrimidine. This research explores the potential for synthesizing biologically active compounds from these derivatives (Zinchenko et al., 2018).
Safety and Hazards
将来の方向性
The future directions for research on 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine derivatives are promising. These compounds have shown potential as inhibitors of the hedgehog signaling pathway , and further exploration of this scaffold as hedgehog signaling pathway inhibitors is suggested . Additionally, these compounds have shown promising potency in vitro compared to GDC-0449 , suggesting potential for further investigation .
作用機序
Target of Action
It has been found that similar compounds have shown activity on kinase inhibition , and have been tested against various human cancer cell lines .
Mode of Action
It has been suggested that similar compounds interact with their targets and cause changes at the molecular level . For instance, some compounds have shown promising binding affinities against Bcl2 anti-apoptotic protein .
Biochemical Pathways
Similar compounds have been found to inhibit α-amylase, which plays a role in the breakdown of complex carbohydrates into glucose . This suggests that 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine may influence carbohydrate metabolism.
Pharmacokinetics
Similar compounds have shown moderate pharmacokinetic properties in vivo , suggesting that this compound may have similar characteristics.
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in certain cancer cells . They have also been found to increase the activity of proapoptotic proteins and decrease the activity of anti-apoptotic proteins .
特性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-8-6-5(1)3-7-4-9-6/h3-4H,1-2H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANGDCFLXUDHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278461 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5654-98-8 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine scaffold interesting for medicinal chemistry?
A: The this compound core structure has demonstrated potential in the development of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. [] These antagonists are being investigated for their potential in treating anxiety and depression.
Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this compound derivatives as CRF1 receptor antagonists?
A: Researchers explored modifications of the this compound scaffold at two key positions to optimize affinity for the CRF1 receptor: the amine substituent at the 4-position and the phenyl substituent at the 7-position. [] Notably, replacing typical alkyl chains in the amine region with substituted heteroaryl moieties significantly improved metabolic stability, a crucial factor for in vivo efficacy.
Q3: What challenges arose regarding the metabolic stability of early this compound derivatives and how were they addressed?
A: Initial this compound derivatives incorporating alkyl chains in the amine region suffered from poor metabolic stability, hindering their in vivo performance. [] By substituting these alkyl chains with substituted heteroaryl groups, researchers significantly enhanced the compounds' resistance to metabolic breakdown. This modification led to improved pharmacokinetic properties, including lower plasma clearance, better oral bioavailability, and increased brain penetration, ultimately contributing to a more pronounced and sustained pharmacological effect in vivo.
Q4: Were there any synthetic strategies employed to construct the this compound core?
A: Yes, one study highlighted the synthesis of a this compound derivative via a Heck reaction on a 5-bromopyrimidine alkene precursor. [] This specific reaction yielded a 5-methylene-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine. Another study described the formation of a 5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine through the reaction of 4,6-dichloro-5-formylpyrimidine with glycine esters. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-yl]ethenyl]-1,3,3-trimethylindolium iodide](/img/structure/B3144909.png)
![2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide](/img/structure/B3144916.png)





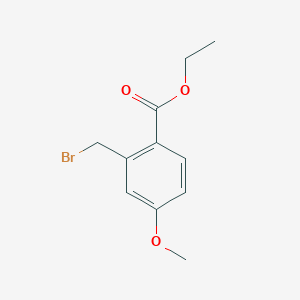
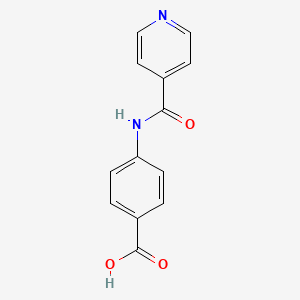
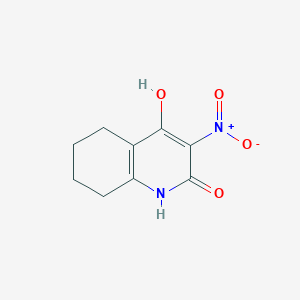
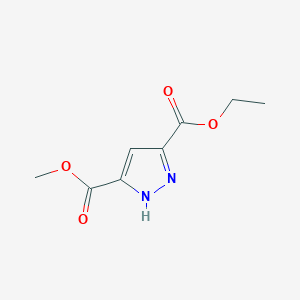
![N-(2-methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3144979.png)
